Bms-275183

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

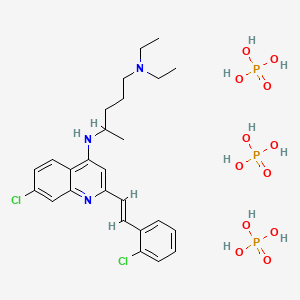

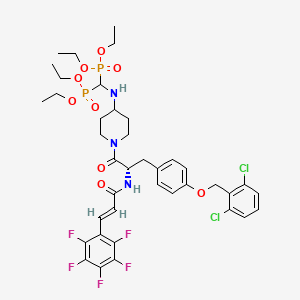

BMS-275183 is an oral C-4 methyl carbonate analogue of paclitaxel that has the same mechanism of action, stabilization of tubulin polymerization. BMS-275183 given p.o. was as effective as i.v. paclitaxel in five tumor models. BMS-275183 given p.o. was active in a human, hormone-dependent, prostate tumor model, CWR-22, and just as effective as anti-androgen chemotherapy. In a schedule dependency study, increasing the interval of time between oral administrations resulted in greater cumulative dose tolerance and improved therapeutic outcome. Recent clinical study showed that BMS-275185 is lack of evidence of clinical benefit with the occurrence of two fatal events of neutropenic sepsis.

Scientific Research Applications

Pharmacokinetics and Food Impact

BMS-275183, a potent oral paclitaxel analogue, demonstrates noteworthy pharmacokinetic behavior. A study evaluated how food affects the pharmacokinetics of BMS-275183. It was found that food intake does not significantly affect the pharmacological exposure to BMS-275183, allowing for oral administration by flat dosing instead of body surface area-normalized dosing (Bröker et al., 2008).

Safety and Efficacy in Different Dosing Regimens

In a phase I trial, BMS-275183 was investigated for its safety and efficacy under a twice-weekly administration schedule. This regimen showed reduced incidence of neuropathic side effects and confirmed partial responses in various cancer types, suggesting its potential as a considerable antitumor agent (Bröker et al., 2007).

Effect on Head and Neck Carcinoma

Research on head and neck squamous cell carcinoma (HNSCC) cell lines revealed that BMS-275183 suppresses proliferation, induces G2M arrest and apoptosis, and alters gene expression. This demonstrates BMS-275183's potential effectiveness in treating HNSCC and highlights specific genes as potential surrogate end-point biomarkers (Yoo et al., 2007).

Clinical Trial Observations

In a dose-escalating phase I study, BMS-275183's safety, tolerability, pharmacokinetics, and potential antitumor activity were investigated. The study identified the maximum tolerated dose and observed tumor responses in several cancer types, underlining its promising therapeutic potential (Bröker et al., 2006).

Preclinical Pharmacology

BMS-275183's preclinical pharmacology reveals its effectiveness as an orally administered taxane in various tumor models, comparing favorably with intravenous paclitaxel. This study underlines the potential of oral BMS-275183 in cancer therapy, especially for hormone-dependent prostate tumors (Rose et al., 2001).

Therapeutic Synergy with Cetuximab

A study on the combination therapy of oral taxane BMS-275183 and the monoclonal antibody cetuximab showed enhanced therapeutic benefits in preclinical tumor models. The combination yielded greater antitumor activity than either agent alone, suggesting its clinical evaluation (Rose & Wild, 2004).

properties

CAS RN |

355113-98-3 |

|---|---|

Product Name |

Bms-275183 |

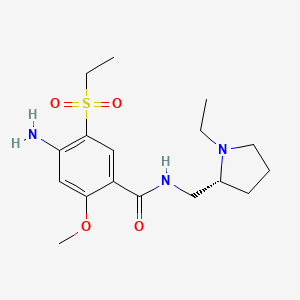

Molecular Formula |

C43H61NO15 |

Molecular Weight |

845.9 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C43H59NO16/c1-21-24(57-35(50)28(47)31(38(3,4)5)44-36(51)59-39(6,7)8)19-43(53)33(58-34(49)23-16-14-13-15-17-23)30-41(11,32(48)29(56-22(2)45)27(21)40(43,9)10)25(46)18-26-42(30,20-55-26)60-37(52)54-12/h13-17,24-26,28-31,33,46-47,53H,18-20H2,1-12H3,(H,44,51)/t24-,25-,26+,28+,29+,30-,31+,33-,41+,42-,43+/m0/s1 |

InChI Key |

VWOQAHUNLAWCIE-GPWPDEGDSA-N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C(C)(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)OC)O)C)OC(=O)C |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C(C)(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)OC)O)C)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C(C)(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)OC)O)C)OC(=O)C |

Appearance |

Solid powder |

Other CAS RN |

355113-98-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

BMS 275183; BMS275183; BMS-275183. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.